molecular formula C8H16O2S B13468973 [4-(Methoxymethyl)oxan-4-yl]methanethiol

[4-(Methoxymethyl)oxan-4-yl]methanethiol

Cat. No.: B13468973
M. Wt: 176.28 g/mol
InChI Key: PBDDERIDARUPSS-UHFFFAOYSA-N
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Description

[4-(Methoxymethyl)oxan-4-yl]methanethiol is a sulfur-containing heterocyclic compound characterized by a tetrahydropyran (oxane) ring substituted with a methoxymethyl group at the 4-position and a methanethiol (-SH) group attached to the same carbon. Its molecular formula is C₈H₁₆O₂S, with a molecular weight of 176.28 g/mol and a CAS number of 1385696-74-1 (as per Enamine Ltd's catalogue) . The compound’s structure combines the steric effects of the oxane ring with the nucleophilic and acidic properties of the thiol group, making it relevant in organic synthesis, pharmaceutical intermediates, and materials science.

Properties

Molecular Formula

C8H16O2S

Molecular Weight

176.28 g/mol

IUPAC Name

[4-(methoxymethyl)oxan-4-yl]methanethiol

InChI

InChI=1S/C8H16O2S/c1-9-6-8(7-11)2-4-10-5-3-8/h11H,2-7H2,1H3

InChI Key

PBDDERIDARUPSS-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCOCC1)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Methoxymethyl)oxan-4-yl]methanethiol typically involves the reaction of oxane derivatives with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The resulting intermediate is then treated with methanethiol in the presence of a catalyst like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

[4-(Methoxymethyl)oxan-4-yl]methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-(Methoxymethyl)oxan-4-yl]methanethiol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study thiol-based redox processes. Its ability to undergo oxidation and reduction reactions makes it useful for investigating cellular redox states and signaling pathways.

Medicine

In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its structural features may be exploited to develop drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, including agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(Methoxymethyl)oxan-4-yl]methanethiol involves its ability to undergo redox reactions. The thiol group can participate in redox cycling, which can influence various biochemical pathways. The compound may target specific enzymes or proteins involved in redox regulation, thereby modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

(a) [4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride

  • Structure : Replaces the -SH group with an -NH₂ group, protonated as -NH₃⁺Cl⁻.
  • Molecular Formula: C₈H₁₈ClNO₂ .
  • Key Differences :
    • Reactivity : The amine group is less acidic (pKa ~10–11) compared to the thiol (pKa ~8–10), altering its nucleophilicity and metal-binding capacity.
    • Applications : Primarily used in drug discovery for amine-containing scaffolds, such as CNS-targeting molecules .

(b) [4-(Methanesulfonylmethyl)oxan-4-yl]methanol

  • Structure : Substitutes -SH with a sulfonyl (-SO₂CH₃) group and adds a hydroxyl (-OH) to the adjacent carbon.
  • Molecular Formula : C₈H₁₆O₄S .
  • Key Differences :
    • Polarity : The sulfonyl group increases polarity and hydrogen-bonding capacity, enhancing water solubility.
    • Stability : Sulfonyl groups resist oxidation compared to thiols, which are prone to disulfide formation .

(c) [4-(Hydroxymethyl)oxan-4-yl]methanol

  • Structure : Replaces -SH and methoxymethyl with hydroxyl (-OH) groups.
  • Molecular Formula : C₇H₁₄O₃ .
  • Key Differences :
    • Hydrophilicity : Dual -OH groups confer higher water solubility (logP ~-0.5) vs. the thiol derivative (logP ~1.2).
    • Applications : Used in polymer chemistry and crosslinking agents due to diol reactivity .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Solubility (Water)
[4-(Methoxymethyl)oxan-4-yl]methanethiol C₈H₁₆O₂S 176.28 Thiol (-SH), Ether 245–250 (est.) Moderate
[4-(Methoxymethyl)oxan-4-yl]methanamine HCl C₈H₁₈ClNO₂ 195.69 Amine (-NH₂), Ether >300 High
[4-(Methanesulfonylmethyl)oxan-4-yl]methanol C₈H₁₆O₄S 216.27 Sulfonyl, Alcohol N/A High
[4-(Hydroxymethyl)oxan-4-yl]methanol C₇H₁₄O₃ 146.18 Diol 280–285 (est.) Very High

Notes:

  • Thiol derivatives exhibit lower boiling points than alcohols due to weaker hydrogen bonding.
  • Sulfonyl and hydroxyl groups significantly enhance water solubility compared to thiols and amines.

Reactivity and Stability

(a) Oxidation Sensitivity

  • Thiol Analogs : this compound readily oxidizes to disulfides (R-S-S-R) under aerobic conditions, limiting shelf life .
  • Sulfonyl and Alcohol Analogs : Stable toward oxidation; sulfonyl groups act as electron-withdrawing moieties, stabilizing adjacent bonds .

(b) Nucleophilic Reactivity

  • Thiol vs. Amine : Thiols are stronger nucleophiles (soft Lewis bases) than amines, favoring reactions with soft electrophiles (e.g., Hg²⁺, Au⁺). Amines prefer hard electrophiles (e.g., H⁺, alkyl halides) .

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